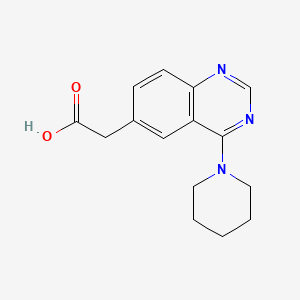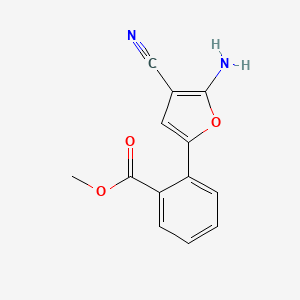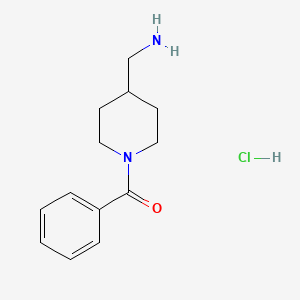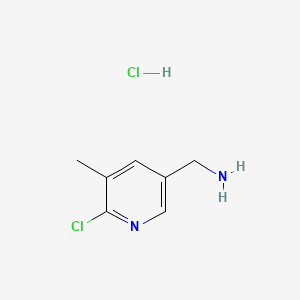
(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1257535-53-7 . It is a powder in physical form and has a molecular weight of 193.08 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9ClN2.ClH/c1-5-2-6 (3-9)4-10-7 (5)8;/h2,4H,3,9H2,1H3;1H . This indicates the presence of a chlorine atom, a methyl group, and an amine group on a pyridine ring. Physical And Chemical Properties Analysis
“(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride” is a powder . It has a molecular weight of 193.08 . The compound is stored at room temperature .Applications De Recherche Scientifique
Analytical Chemistry
(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride: can serve as a reference standard or internal standard in analytical methods. Researchers use it in high-performance liquid chromatography (HPLC) or gas chromatography (GC) analyses. Its stability, solubility, and detection properties are essential considerations.
For additional technical details, you can refer to the supporting information provided by ACS Publications . Additionally, Sigma-Aldrich offers related technical documents and peer-reviewed papers for further exploration . 📚
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements associated with the compound include H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-6(3-9)4-10-7(5)8;/h2,4H,3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUFVSQNLCVMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

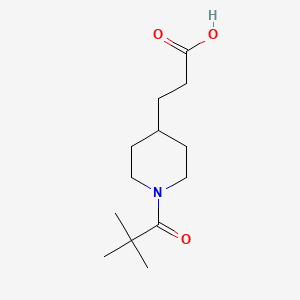
![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)


![6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole](/img/structure/B571982.png)
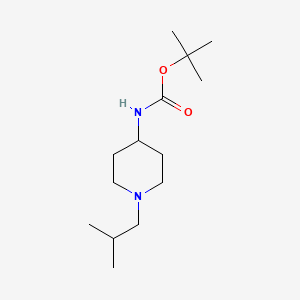
![[(3S)-3-fluorooxolan-3-yl]methanol](/img/structure/B571984.png)
![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B571985.png)



